Sodium phthalimide

Übersicht

Beschreibung

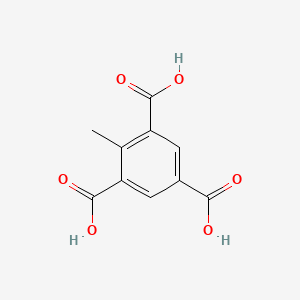

Sodium Phthalimide is a derivative of phthalimide . It is a white solid that is slightly soluble in water but more so upon the addition of a base .

Synthesis Analysis

Phthalimides are frequently found in natural products, pharmaceuticals, and organic materials. The most common strategy for their synthesis involves the condensation of phthalic acids/anhydrides with primary amines .

Molecular Structure Analysis

The molecular formula of this compound is C8H4NNaO2 . Its molecular weight is 169.11 g/mol . The InChI string and Canonical SMILES are also provided in the PubChem database .

Chemical Reactions Analysis

Phthalimide is acidic, and its conjugate base is resonance-stabilized . It forms salts upon treatment with bases such as sodium hydroxide . The most common strategy for their synthesis involves the condensation of phthalic acids/anhydrides with primary amines .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.11 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . Its Rotatable Bond Count is 0 . The Topological Polar Surface Area is 35.1 Ų .

Wissenschaftliche Forschungsanwendungen

Synthesis of Primary Amines

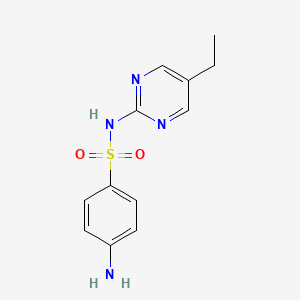

Sodium diformylamide, a substitute for phthalimide, has been used in the Gabriel synthesis of primary amines. This method offers smooth N-alkylation with various alkyl halides, resulting in good yields of N,N-diformylalkylamines, which can then be converted to alkylamine hydrochlorides or free alkylamines (H. Yinglin & H. Hongwen, 1990).

Phthalimide Derivatives as Sodium Channel Blockers

Phthalimide pharmacophores, particularly those with various substituents, have been studied for their ability to interact with neuronal voltage-dependent sodium channels. Docking studies revealed that these ligands primarily interact with II-S6 residues of NaV1.2, indicating their potential in inhibiting voltage-gated sodium channels (M. Iman, A. Saadabadi, & A. Davood, 2013).

Kinetics and Mechanism of Hydrolysis

The base-catalyzed hydrolysis of phthalimide has been extensively studied, revealing insights into the kinetics and mechanism of this reaction. This research provides valuable information for understanding the behavior of phthalimide in various chemical environments (M. Khan & A. Khan, 1979).

Novel Phthalimide Derivatives with Anticonvulsant Activity

Research on novel phthalimide derivatives has shown significant anticonvulsant activity, potentially more potent than phenytoin, a standard anticonvulsant medication. This highlights the therapeutic potential of these compounds in seizure management (A. Davood et al., 2017).

Oxidation of Cellulose Fibers

N-Hydroxyphthalimide (NHPI) has been used in the oxidation of cellulose fibers, demonstrating an environmentally friendly and efficient method for introducing carboxylic moieties into the cellulose chain. This research offers potential applications in material science and environmental technology (S. Coseri & G. Biliuță, 2012).

Synthesis of Triazole and Thiadiazole Derivatives

Phthalimide and its derivatives have been used in synthesizing substituted 1,2,4-triazoles and 1,3,4-thiadiazoles. These compounds exhibit antibacterial activity, particularly against Escherichia Coli, indicating their potential in developing new antibacterial agents (M. H. A. Suaad & A. Zainab, 2007).

Phthalimide N-Oxyl (

PINO) Radical GenerationA novel and efficient system for generating the phthalimide N-oxyl (PINO) radical has been developed. This system uses sodium periodate and wet silica gel, showcasing a "pure" radical mechanism. This research contributes to the understanding of radical chemistry and its applications in organic synthesis (S. Coseri, 2007).

Anti-Inflammatory and Analgesic Agents

Phthalimide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, certain 2-hydroxymethylbenzamides showed significant activity in these areas, demonstrating the potential for developing new therapeutic agents (L. Okunrobo, C. Usifoh, & G. Scriba, 2006).

Continuous Production of Methyl Anthranilate

Research on the synthesis of methyl anthranilate from phthalimide has led to an innovative continuous production method using a microchannel reactor. This method offers a more efficient, safe, and energy-saving mode of production, with improved yield and purity compared to traditional processes (B. Wang et al., 2020).

Advances in Phthalimide Derivatives

Phthalimide derivatives have a wide range of applications in medicinal chemistry, including anti-convulsant, anti-inflammatory, and analgesic activities. These derivatives have been used as scaffolds for designing drug candidates for various diseases, demonstrating their versatility and potential in drug development (N. Kushwaha & D. Kaushik, 2016).

Phosphaphthalimide and Its Reactivity

Research on phosphaphthalimide, a phosphorus analogue of the phthalimide anion, has revealed its π-delocalization and ambident reactivity toward main-group electrophiles. This study contributes to the understanding of phosphorus chemistry and its applications in organic synthesis (Q. Shen, J. Xu, & X. Chen, 2022).

Synthesis and Ligation of N-(2-(Phenylseleno)ethyl)phthalimide

Research on the synthesis and ligation of N-(2-(Phenylseleno)ethyl)phthalimide has provided valuable insights into the formation and characterization of this compound, which may have implications in various chemical and pharmaceutical applications (R. Rastogi et al., 2013).

Wirkmechanismus

Target of Action

Sodium phthalimide is a derivative of phthalimide, which is a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials .

Mode of Action

This compound is readily deprotonated by bases such as sodium hydroxide to give the corresponding anion . This anion can then react with electrophiles such as alkyl halides in a process known as the Gabriel Synthesis . The high acidity of the imido N-H is the result of the pair of flanking electrophilic carbonyl groups .

Biochemical Pathways

For instance, they can undergo carbonylative cyclization of aromatic amides, carbonylative cyclization of o-dihaloarenes/o-haloarenes, cyclization of isocyanate/isocyanide with arenes, and cyclization involving maleimides .

Result of Action

For instance, some phthalimides have been found to exhibit antiproliferative activity against cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotonation of this compound . Additionally, the presence of other chemical species in the environment can influence the reactivity of this compound .

Safety and Hazards

When handling Sodium Phthalimide, it is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It should be stored in a dry, cool, and well-ventilated place with containers kept tightly closed .

Zukünftige Richtungen

Phthalimide, a pharmacophore exhibiting diverse biological activities, holds a prominent position in medicinal chemistry . In recent decades, numerous derivatives of phthalimide have been synthesized and extensively studied for their therapeutic potential across a wide range of health conditions . This suggests that there is potential for further exploration and design of new compounds using phthalimide as a scaffold .

Eigenschaften

IUPAC Name |

sodium;isoindol-2-ide-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2.Na/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPVYJJCKYSGCR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)[N-]C2=O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of sodium phthalimide in organic synthesis, as highlighted in the research?

A1: The research emphasizes the use of this compound as a reagent for introducing nitrogen into organic molecules. Specifically, it acts as a synthetic equivalent for ammonia in Gabriel synthesis, facilitating the preparation of primary amines. [, ] This is exemplified by its reaction with 4-chloromethyl styrene copolymers, leading to the incorporation of amino groups into the polymer structure. [] Additionally, this compound demonstrates reactivity with various electrophiles like alkyl halides and aziridinium intermediates, further highlighting its versatility in amine synthesis. [, ]

Q2: Can you elaborate on the catalytic properties of this compound, particularly in the context of dihydropyrano[2,3-g] chromene synthesis?

A2: While this compound is commonly known as a reagent in Gabriel synthesis, one of the papers explores its catalytic potential. [] It acts as a catalyst in conjunction with 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) ionic liquid in the one-pot synthesis of dihydropyrano[2,3-g] chromenes. This method utilizes readily available starting materials like aldehydes, malononitrile, and 2,5-dihydroxy-1,4-benzoquinone. The described benefits include mild reaction conditions, ease of product isolation, high yields, and the potential for large-scale synthesis. []

Q3: How does the structure of phthalimide derivatives relate to their reactivity with vinylic halides?

A3: Research indicates that copper-catalyzed Gabriel reactions, typically employed for aryl halides, can be extended to vinylic halides using this compound. [] The study also explores the reactivity of sodium salts derived from other imide analogs like succinimide, maleimide, and dibenzamide. While these analogs successfully form N-phenyl derivatives upon reaction with vinylic halides, they exhibit lower reactivity compared to this compound. This observation suggests that the specific structure of the phthalimide ring contributes to the enhanced reactivity observed with this compound. [] Further research could elucidate the precise structural features responsible for this difference in reactivity.

Q4: Are there any insights into the analytical techniques used to characterize this compound and its reaction products?

A4: The research papers highlight a range of analytical methods used to characterize this compound derivatives and the products formed in its reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, is extensively employed for structural elucidation. [, ] Additionally, Fourier Transform Infrared (FTIR) spectroscopy provides information about functional groups present in the synthesized compounds. [, ] Mass spectrometry and elemental analysis are also mentioned as techniques for confirming molecular weight and elemental composition. [] For polymeric materials, Gel Permeation Chromatography (GPC) is used to determine the molecular weight distribution, while Dynamic Mechanical Thermal Analysis (DMTA) provides insights into the glass transition temperature, which is indicative of the material's physical properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-phosphonooxymethyl] dihydrogen phosphate](/img/structure/B3327221.png)

![(2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol](/img/structure/B3327240.png)

![6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3327275.png)